Cas no 72947-98-9 (2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI))
![2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) structure](https://de.kuujia.com/scimg/cas/72947-98-9x500.png)
72947-98-9 structure
Produktname:2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI)
CAS-Nr.:72947-98-9
MF:C20H24O7
MW:376.400366783142
CID:576832
2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Butenoic acid,2-methyl-,(2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-ylester, (2E)- (9CI)
- 2-Butenoicacid, 2-methyl-,decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-ylester, [3'aR-[3'aa,4'b(E),6'a,6'aa,7'b,7'ab,8'ab,8'ba,8'cb]]-
- Eupachifolin E
- Spiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan],2-butenoic acid deriv.
- CID 102059817
- 2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI)
-
- Inchi: 1S/C20H24O7/c1-5-8(2)17(22)25-10-6-20(7-24-20)12-13(19(4)16(27-19)14(12)21)15-11(10)9(3)18(23)26-15/h5,10-16,21H,3,6-7H2,1-2,4H3/b8-5+/t10-,11-,12+,13+,14+,15+,16-,19+,20+/m1/s1
- InChI-Schlüssel: PQMWCHJGFCQNRD-QATWYSQASA-N
- Lächelt: O1[C@@H]2[C@H]([C@H]3[C@@]4(CO4)C[C@H]([C@H]4C(=C)C(=O)O[C@@H]4[C@H]3[C@]12C)OC(/C(=C/C)/C)=O)O
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 3
- Komplexität: 787
- Topologische Polaroberfläche: 97.9
- XLogP3: 0.758
Experimentelle Eigenschaften
- Dichte: 1.38±0.1 g/cm3(Predicted)
- Siedepunkt: 581.6±50.0 °C(Predicted)
- pka: 13.92±0.60(Predicted)
2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI) Verwandte Literatur
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
72947-98-9 (2-Butenoic acid, 2-methyl-, (2R,3'aR,4'R,6'aS,7'S,7'aR,8'aS,8'bS,8'cS)-decahydro-7'-hydroxy-8'a-methyl-3'-methylene-2'-oxospiro[oxirane-2,6'(2'H)-oxireno[2,3]azuleno[4,5-b]furan]-4'-yl ester, (2E)- (9CI)) Verwandte Produkte
- 2229342-97-4(2-azido-2-(5-bromopyrimidin-2-yl)ethan-1-ol)
- 2624118-68-7(methyl 8-chloroimidazo1,5-apyrazine-5-carboxylate)
- 2228869-70-1(1-(3-bromoprop-1-en-2-yl)-4-(methoxymethyl)benzene)
- 1261915-14-3(5-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid)
- 2171159-17-2((2S,3S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}-3-methylpentanoic acid)
- 2172282-05-0(2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidocyclobutyl}acetic acid)
- 7606-84-0(1,4-Benzenedicarboxylic acid, 2,3,5,6-tetraiodo-)
- 2034591-47-2(5-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-2,1,3-benzothiadiazole)
- 924657-32-9(tert-butyl N-benzyl-N-(4-bromophenyl)methylcarbamate)
- 287196-30-9(Propanoic acid, 3-iodo-, ethenyl ester)
Empfohlene Lieferanten
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Henglvyuan Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz
